5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-9-6-13(20-23-9)14(21)19-11-2-4-12(5-3-11)22-15-17-7-10(16)8-18-15/h6-8,11-12H,2-5H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKCHWQQFMAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19FN4O3
- Molecular Weight : 318.35 g/mol
The biological activity of this compound primarily arises from its interaction with specific biological targets. The oxazole ring is known to participate in various biochemical pathways, potentially acting as an inhibitor for enzymes or receptors involved in disease mechanisms.
Antitumor Activity
Recent studies have indicated that compounds containing oxazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that related oxazole derivatives inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxazole Derivative A | A431 (vulvar carcinoma) | 12.5 | Inhibition of cell cycle progression |
| Oxazole Derivative B | MCF7 (breast cancer) | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A derivative with a similar structure exhibited activity against both bacterial and fungal strains, indicating that the incorporation of the fluoropyrimidine moiety may enhance its antimicrobial efficacy .
Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, the compound demonstrated significant cytotoxicity against A431 and MCF7 cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .
Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of related compounds revealed that derivatives containing the 5-fluoropyrimidine moiety exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that structural modifications could lead to improved efficacy in treating infections caused by resistant strains .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites exhibiting varying degrees of biological activity .
Scientific Research Applications
Key Functional Groups
- Oxazole ring
- Carboxamide group
- Fluoropyrimidine moiety
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapeutics. The fluoropyrimidine component is known for its role in nucleic acid synthesis inhibition, which is crucial for cancer cell proliferation. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide may also possess anticancer properties.
Antimicrobial Properties
The oxazole ring is associated with antimicrobial activity. Preliminary investigations suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Neurological Applications
Given the structural similarities to other compounds targeting neurological disorders, there is potential for this compound to act on specific receptors involved in neuroprotection or neurodegeneration. Studies on related compounds have shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Effects
Compounds containing oxazole and carboxamide functionalities have been reported to exhibit anti-inflammatory properties. This suggests that this compound could be explored for its ability to modulate inflammatory pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Antimicrobial Screening | Showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. |
| Neuroprotective Potential | In vitro studies indicated modulation of neuroinflammatory markers in microglial cells, suggesting potential use in neurodegenerative diseases. |
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Oxazole Formation
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carboxamide Coupling | EDCl/HOBt, DMF, 0°C → RT, 12 h | 78–85 | |
| Oxazole Stabilization | POCl₃, CH₂Cl₂, reflux, 4 h | 92 |
Functionalization of the Fluoropyrimidine Moiety
The 5-fluoropyrimidin-2-yl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and adjacent nitrogen atoms.
Key Transformations:
-
Amine Substitution : Treatment with primary/secondary amines (e.g., morpholine, piperazine) in DMSO at 80–100°C replaces the fluorine atom, forming pyrimidin-2-ylamine derivatives .
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the fluorine is replaced by hydroxyl groups, yielding pyrimidin-2-ol derivatives .
Table 2: SNAr Reactivity of the Fluoropyrimidine Group
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMSO, 80°C, 6 h | 5-Piperidinylpyrimidine derivative | 67 | |
| H₂O (acidic) | 1M HCl, reflux, 8 h | 5-Hydroxypyrimidine derivative | 58 |
Stability and Degradation Pathways
Compound A exhibits sensitivity to:
-
Acidic Hydrolysis : The carboxamide bond hydrolyzes in concentrated HCl (12M, 60°C, 24 h), yielding 5-methyl-1,2-oxazole-3-carboxylic acid and trans-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexylamine .
-
Oxidative Stress : Exposure to H₂O₂ (30% v/v) degrades the oxazole ring via epoxidation, forming a diketone intermediate .
Cross-Coupling Reactions
The oxazole C-4 position (electron-rich) participates in Pd-catalyzed cross-couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane at 90°C introduces aryl groups .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos .
Table 3: Cross-Coupling Reactions at Oxazole C-4
Stereochemical Considerations
The trans-cyclohexyl group [(1r,4r)-configuration] influences regioselectivity in SNAr reactions. Computational studies (DFT) indicate that steric hindrance from the cyclohexyloxy group directs nucleophilic attack to the para position of the pyrimidine ring .
Spectroscopic Characterization
Key spectral data for Compound A :
Comparison with Similar Compounds
Cyclohexyl-Linked Carboxamides
- Compounds m, n, o (Pharmacopeial Forum, 2017): These analogs share a cyclohexyl carboxamide backbone but differ in stereochemistry and substituents. For example, compound m includes a 2,6-dimethylphenoxyacetamido group and a tetrahydropyrimidin-1(2H)-yl moiety.
- Compound 33 (E-Selectin Antagonists Study): This triazole-containing cyclohexanecarboxamide features galactopyranosyl and fucopyranosyl groups, emphasizing carbohydrate mimicry. The shared cyclohexyl-carboxamide motif highlights modular design principles in medicinal chemistry, though the target compound’s fluoropyrimidine group may confer distinct target selectivity .
Fluorinated Heterocycles
- 5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide (CymitQuimica, 2025): This compound incorporates multiple fluorine atoms and a triazole ring, similar to the fluoropyrimidine in the target molecule. Fluorination often enhances metabolic stability and bioavailability, suggesting both compounds may target enzymes sensitive to halogenated inhibitors (e.g., kinases) .
Carboxamide-Containing Heterocycles
- Pyrazole-1-carbothioamide Derivatives (Synthesis Study): These analogs replace the oxazole with a pyrazole ring and include a thioamide group. While the oxazole’s oxygen vs. pyrazole’s nitrogen alters electronic properties, both scaffolds are employed in kinase inhibitor design. The absence of fluorinated groups in these derivatives may reduce target affinity compared to the fluoropyrimidine-containing compound .
- DB07180 (RCSB PDB, 2006): A pyrrole-3-carboxamide with a chloroindole substituent, this experimental drug shares the carboxamide linkage but lacks the cyclohexyl or fluoropyrimidine motifs. Its activity on neuronal targets (e.g., ion channels) suggests divergent applications compared to the target compound .
Comparative Data Table
Research Findings and Limitations
- Structural Insights : The target compound’s fluoropyrimidine and oxazole motifs are underrepresented in the compared analogs, suggesting unique electronic and steric properties. Its trans-cyclohexyl configuration may enhance conformational rigidity compared to compounds m, n, o .
- Pharmacological Gaps : Direct comparative pharmacological data (e.g., IC50, binding affinities) are absent in the provided evidence. Further studies are needed to evaluate kinase inhibition profiles or CNS activity.
- Synthetic Relevance : The modular design of carboxamide-linked heterocycles (e.g., ) supports combinatorial chemistry approaches for optimizing the target compound’s properties.
Q & A
Q. What experimental approaches identify metabolites in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
